molecular formula C8H6N2S3 B14549853 5-(5-Methylpyrazin-2-yl)-3H-1,2-dithiole-3-thione CAS No. 62124-74-7

5-(5-Methylpyrazin-2-yl)-3H-1,2-dithiole-3-thione

Cat. No.: B14549853
CAS No.: 62124-74-7
M. Wt: 226.3 g/mol
InChI Key: ZSFBVRDEKJLFSC-UHFFFAOYSA-N
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Description

5-(5-Methylpyrazin-2-yl)-3H-1,2-dithiole-3-thione is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazine ring substituted with a methyl group and a dithiole-thione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methylpyrazin-2-yl)-3H-1,2-dithiole-3-thione typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with appropriate sulfur-containing reagents under controlled conditions. One common method involves the use of Lawesson’s reagent, which facilitates the formation of the dithiole-thione ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylpyrazin-2-yl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dithiole-thione moiety to dithiol.

    Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dithiol derivatives.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

5-(5-Methylpyrazin-2-yl)-3H-1,2-dithiole-3-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Methylpyrazin-2-yl)-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets and pathways. The dithiole-thione moiety is known to modulate redox-sensitive signaling pathways, leading to the activation or inhibition of specific enzymes and transcription factors. This compound can also interact with cellular thiols, affecting the redox balance within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dithiole-thione moiety, which imparts distinct chemical and biological properties. This moiety is responsible for its redox activity and potential therapeutic effects, setting it apart from other similar compounds.

Properties

CAS No.

62124-74-7

Molecular Formula

C8H6N2S3

Molecular Weight

226.3 g/mol

IUPAC Name

5-(5-methylpyrazin-2-yl)dithiole-3-thione

InChI

InChI=1S/C8H6N2S3/c1-5-3-10-6(4-9-5)7-2-8(11)13-12-7/h2-4H,1H3

InChI Key

ZSFBVRDEKJLFSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C2=CC(=S)SS2

Origin of Product

United States

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